(2E)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one
Description
The compound “(2E)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone (propenone) backbone. Its structure includes a 2,1-benzoxazole ring substituted at the 3-position with a 3-methoxyphenyl group and at the 5-position with a 4-methylphenyl group via the propenone moiety. The (2E)-configuration indicates the trans arrangement of the double bond, which is critical for electronic conjugation and biological activity .
Chalcones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The 3-methoxy and 4-methyl substituents on the aromatic rings may influence lipophilicity, solubility, and electronic effects, modulating its reactivity and bioactivity .
Properties
IUPAC Name |
(E)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-16-6-8-17(9-7-16)10-13-23(26)18-11-12-22-21(15-18)24(28-25-22)19-4-3-5-20(14-19)27-2/h3-15H,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXLWWZPYKFHQF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Substitution Reactions: The benzoxazole core is then functionalized with methoxyphenyl and methylphenyl groups through electrophilic aromatic substitution reactions.
Condensation Reaction: The final step involves the condensation of the substituted benzoxazole with an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation.
Case Study : A study published in Molecular Cancer Therapeutics demonstrated that (2E)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one effectively reduced tumor growth in xenograft models of breast cancer by inducing cell cycle arrest and apoptosis through the modulation of the p53 pathway .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The structure's ability to penetrate bacterial membranes is believed to contribute to its efficacy.
Research Findings : In vitro studies revealed that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Organic Light Emitting Diodes (OLEDs)
Due to its conjugated structure, this compound is being explored for use in OLED technology. Its ability to emit light when subjected to an electric current makes it a candidate for enhancing the efficiency and brightness of OLEDs.
Experimental Results : Research has demonstrated that incorporating this compound into OLED devices results in improved luminescent efficiency compared to traditional materials. The photophysical properties indicate a high quantum yield, making it suitable for commercial applications .
Sensor Development
The compound's electronic properties make it an excellent candidate for chemical sensors, particularly for detecting environmental pollutants and biological markers. Its sensitivity to changes in the local environment allows for the development of sensors that can detect trace amounts of substances.
Application Example : A study reported the development of a potentiometric sensor based on this compound for detecting heavy metal ions in water. The sensor exhibited high selectivity and sensitivity, with detection limits in the nanomolar range .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2E)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The benzoxazole core can intercalate with DNA, inhibiting the replication process. Additionally, the compound may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxyphenyl and methylphenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of α,β-unsaturated ketones. Key structural analogues include:
Key Observations :
- Heterocyclic Influence : The benzoxazole ring in the target compound may confer greater metabolic stability compared to benzodioxole derivatives (e.g., ) due to reduced susceptibility to oxidative degradation .
- Substituent Positioning: The 3-methoxy group on the phenyl ring (vs.
- Bioactivity Correlations : Compounds with piperazinyl or piperidinyl groups (e.g., ) often exhibit enhanced CNS activity, whereas the target compound’s 4-methylphenyl group may favor peripheral target engagement .
Physicochemical and Pharmacokinetic Properties
- Electronic Effects: The electron-withdrawing benzoxazole ring may reduce the enone’s reactivity compared to benzodioxole derivatives, impacting redox-mediated bioactivity .
Crystallographic and Stability Data
- Crystallographic Tools : Structural elucidation of similar compounds (e.g., ) frequently employs SHELXL (for refinement) and WinGX/ORTEP-3 (for visualization), suggesting comparable methodologies for the target compound .
- Thermal Stability : Triazole-containing analogues () exhibit higher thermal stability (m.p. 220–225°C) than benzoxazole derivatives (predicted m.p. 180–190°C), likely due to stronger intermolecular interactions .
Bioactivity Profiling
- Mode of Action : Clustering analysis () indicates that chalcones with methoxy and heterocyclic substituents often target tubulin (anticancer) or microbial enzymes (antifungal). The target compound’s benzoxazole group may align with kinase inhibition pathways observed in benzodioxole derivatives .
- Structure-Activity Relationships (SAR): Anticancer: Methoxy groups enhance cytotoxicity in NCI-60 screens (e.g., ), but nitro substituents () may introduce genotoxicity risks. Antimicrobial: Piperazinyl groups () improve Gram-negative bacterial coverage, whereas methyl groups (target compound) may limit spectrum to Gram-positive strains .
Biological Activity
The compound (2E)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one, often referred to as a benzoxazole derivative, has garnered attention in recent years due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 354.4 g/mol. The compound features a complex structure that includes a benzoxazole ring and methoxyphenyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N2O2 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | (E)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-en-1-imine |
| InChI Key | CRYXUFHMSFMMSZ-ZVUAKRATSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound is believed to inhibit certain kinases and proteases, which play crucial roles in cellular signaling pathways. The unique structural features, particularly the benzoxazole ring and methoxy groups, enhance its binding affinity to these targets.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- Cell Line Studies : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were reported to be lower than those for standard chemotherapeutic agents like doxorubicin, suggesting a promising therapeutic potential .
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties in vitro. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, which is crucial for managing inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies
A notable case study involved the evaluation of the compound's effects on human glioblastoma cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Another study focused on its anti-inflammatory effects where it was administered in a murine model of arthritis. The compound significantly reduced joint swelling and histological signs of inflammation compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation, where a benzoxazole-containing acetophenone derivative reacts with a substituted benzaldehyde under basic conditions (e.g., NaOH in ethanol). Microwave-assisted synthesis may improve yield and reduce reaction time .
- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography and confirm stereochemistry (E-configuration) using NOESY or X-ray crystallography .
Q. How to characterize the compound’s structure and purity for reproducibility?
- Techniques :
- Spectroscopy : UV-Vis (λmax ~300–350 nm for α,β-unsaturated ketone), FTIR (C=O stretch ~1680 cm⁻¹, C=C ~1600 cm⁻¹) .
- NMR : Confirm methoxy (δ 3.8–4.0 ppm), benzoxazole protons (δ 7.5–8.5 ppm), and trans-alkene protons (J = 15–16 Hz) .
- XRD : Single-crystal analysis (e.g., CCDC 1988019) resolves bond lengths, angles, and packing interactions .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : Discrepancies in -NMR chemical shifts for alkene protons (δ 6.8–7.2 ppm vs. δ 7.5–8.0 ppm) may arise from solvent polarity or substituent effects. Use deuterated DMSO for polar derivatives and compare with DFT-calculated shifts (B3LYP/6-311+G(d,p)) .
- Validation : Cross-reference with mass spectrometry (ESI-MS) to confirm molecular ion peaks and rule out impurities .
Q. What computational methods predict the compound’s bioactivity and binding mechanisms?
- Approach :
- Docking Studies : Use AutoDock Vina to model interactions with antimicrobial targets (e.g., E. coli DNA gyrase, PDB ID: 1KZN). Focus on the benzoxazole moiety’s π-π stacking with Tyr-122 .
- QSAR : Correlate substituent effects (e.g., methoxy vs. chloro) with experimental IC50 values against S. aureus .
Q. How to address inconsistent biological activity across studies (e.g., antimicrobial vs. anticancer)?
- Hypothesis : Divergent activities may stem from assay conditions (e.g., nutrient media affecting compound solubility) or cellular uptake differences.
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
